ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and propan-2-ylphenyl groups. The final step involves the esterification of the acetate group.
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Introduction of Substituents: The chlorophenyl and propan-2-ylphenyl groups are introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the acetate group using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a similar structure but different functional groups.
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A triazole derivative with different substituents.
Uniqueness
ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H22ClN3O2S/c1-4-27-19(26)13-28-21-24-23-20(16-5-9-17(22)10-6-16)25(21)18-11-7-15(8-12-18)14(2)3/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
ODNXENUOGDOEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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